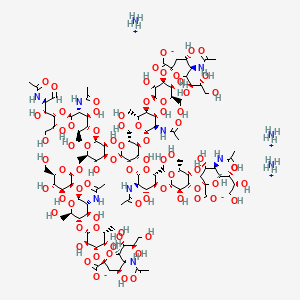
Desmethyl rac-Cabastine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl rac-Cabastine Hydrochloride, also known as DRC-HCl, is a derivative of the alkaloid cabastine, which is found in the plant species of the genus Erythroxylum. It is an important research chemical used in laboratory experiments to study the biochemical and physiological effects of cabastine on biological systems.
Aplicaciones Científicas De Investigación
Green Process for Production of 5-hydroxymethylfurfural in Deep Eutectic Solvents
- This paper by Zuo et al. (2017) discusses an effective and green route for producing 5-Hydroxymethylfurfural (5-HMF) in deep eutectic solvents (DESs) using low concentration hydrochloric acid as a catalyst. The DES/acetonitrile biphasic reaction system demonstrated excellent recyclability without degradation of the 5-HMF yield (Zuo et al., 2017).
Biomimetic Chichibabin Pyridine Synthesis
- The research by Usuki et al. (2014) involves the biomimetic total synthesis of isodesmosine and desmosine, which are tetrasubstituted pyridinium amino acids and elastin cross-linkers, using a lanthanide-promoted Chichibabin pyridine synthesis. These compounds are important biomarkers for the diagnosis of chronic obstructive pulmonary disease (COPD) (Usuki et al., 2014).
Improvement of Chondroitinases ABCI Stability in Natural Deep Eutectic Solvents
- Daneshjou et al. (2017) explored the activity, stability, and tertiary structure of Chondroitinase ABCI, a clinical enzyme for spinal lesion treatment, in betaine and choline-based deep eutectic solvents. These solvents enhanced the enzyme's stability at various temperatures, showing potential for commercial application (Daneshjou et al., 2017).
Fractionation of Urine for Desmosine Analysis by Radioimmunoassay
- Starcher and Scott (1992) re-evaluated the radioimmunoassay for desmosine in urine, a measure of elastin metabolism. They developed a method to remove major contaminants in hydrolysates of human urine, enhancing the accuracy of desmosine measurement (Starcher & Scott, 1992).
Propiedades
IUPAC Name |
1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.ClH/c26-21-8-6-19(7-9-21)24(18-27)12-10-22(11-13-24)28-16-14-25(15-17-28,23(29)30)20-4-2-1-3-5-20;/h1-9,22H,10-17H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQPGUUAPMGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)(C#N)C4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl rac-Cabastine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
